molecular formula C10H9NO2 B11914153 3-methyl-1H-isoindole-1-carboxylic acid CAS No. 37812-42-3

3-methyl-1H-isoindole-1-carboxylic acid

Cat. No.: B11914153
CAS No.: 37812-42-3
M. Wt: 175.18 g/mol
InChI Key: ZYHTVJDTZRZUAW-UHFFFAOYSA-N
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Description

3-methyl-1H-isoindole-1-carboxylic acid is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are known for their diverse biological activities and are often used as building blocks in organic synthesis. The presence of a carboxylic acid group in this compound makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-isoindole-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis is a well-known method where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst to form indole derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H-isoindole-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

3-methyl-1H-isoindole-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-1H-isoindole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-indole-3-carboxylic acid
  • 1H-indole-3-carboxylic acid
  • 1H-indole-2-carboxylic acid

Uniqueness

3-methyl-1H-isoindole-1-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

37812-42-3

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-methyl-1H-isoindole-1-carboxylic acid

InChI

InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)9(11-6)10(12)13/h2-5,9H,1H3,(H,12,13)

InChI Key

ZYHTVJDTZRZUAW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(C2=CC=CC=C12)C(=O)O

Origin of Product

United States

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